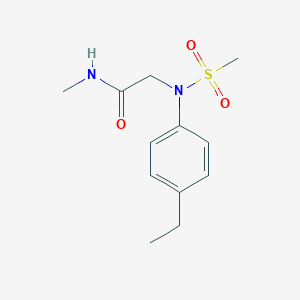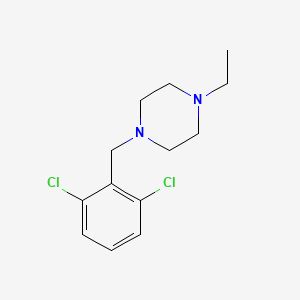![molecular formula C18H18FNO2S B5740210 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FBM and is synthesized through a specific method that involves the use of different reagents and solvents.
Mécanisme D'action
FBM exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases. FBM also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. Additionally, FBM has been found to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FBM has been shown to have a variety of biochemical and physiological effects. In cancer cells, FBM induces apoptosis and inhibits the activity of enzymes that are involved in cancer progression. In addition, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. FBM has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FBM has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. FBM has also been found to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. However, FBM has some limitations for lab experiments. It is a relatively new compound, and there is still limited research on its safety and efficacy. Additionally, FBM is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on FBM. One direction is to further investigate its potential applications in cancer treatment. Research could focus on optimizing the synthesis method of FBM and studying its safety and efficacy in animal models. Additionally, research could explore the potential of FBM in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Another future direction could be to study the mechanism of action of FBM in more detail, to gain a better understanding of how it exerts its effects on cancer cells and other cell types.
Méthodes De Synthèse
FBM is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to produce 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-chlorobenzoyl chloride in the presence of triethylamine to produce 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine. The final product is purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
FBM has potential applications in medicine, specifically in the treatment of cancer. Research has shown that FBM inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. FBM has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression. Furthermore, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYAONIVGFRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![N,N-diethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5740214.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)


![3-(2-chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5740238.png)